4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine 4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549045-17-0
VCID: VC11810264
InChI: InChI=1S/C18H26N6S/c1-13-6-7-19-16(20-13)24-10-8-23(9-11-24)15-12-14(18(2,3)4)21-17(22-15)25-5/h6-7,12H,8-11H2,1-5H3
SMILES: CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)SC
Molecular Formula: C18H26N6S
Molecular Weight: 358.5 g/mol

4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

CAS No.: 2549045-17-0

Cat. No.: VC11810264

Molecular Formula: C18H26N6S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine - 2549045-17-0

Specification

CAS No. 2549045-17-0
Molecular Formula C18H26N6S
Molecular Weight 358.5 g/mol
IUPAC Name 4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C18H26N6S/c1-13-6-7-19-16(20-13)24-10-8-23(9-11-24)15-12-14(18(2,3)4)21-17(22-15)25-5/h6-7,12H,8-11H2,1-5H3
Standard InChI Key ATTHPPKXXIOPLA-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)SC
Canonical SMILES CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)SC

Introduction

Synthesis Pathway

The synthesis of this compound likely involves:

  • Functionalization of the pyrimidine ring: Introduction of tert-butyl and methylsulfanyl groups at specific positions.

  • Piperazine derivatization: Substitution with a 4-methylpyrimidin-2-yl group through nucleophilic substitution or coupling reactions.

  • Final assembly: Joining the pyrimidine core with the piperazine derivative using standard organic synthesis techniques.

Such multi-step syntheses are common in medicinal chemistry to achieve complex molecules with desired pharmacological properties.

Pharmacological Relevance

Compounds containing pyrimidine and piperazine scaffolds are widely studied for their biological activities:

  • Antiviral Activity: Pyrimidines are known to inhibit viral enzymes such as RNA-dependent RNA polymerases .

  • Antibacterial and Antifungal Activity: Similar structures have shown efficacy against microbial pathogens .

  • CNS Activity: Piperazine derivatives are often investigated for their effects on neurotransmitter systems .

Drug Design Implications

The combination of hydrophobic (tert-butyl) and polar (piperazine) groups suggests potential for crossing biological membranes while maintaining target specificity. This compound could be a lead candidate for:

  • Histamine receptor antagonists .

  • Choline transporter inhibitors .

Research Findings

While no direct studies on this specific compound were found, similar structures have been extensively explored:

  • Pyrimidine derivatives have shown promise in targeting histamine H3 receptors .

  • Piperazine-containing compounds exhibit broad-spectrum activity against CNS disorders and microbial infections .

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